Dilithium sebacate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

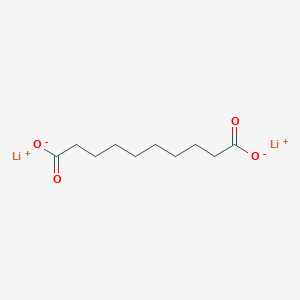

Structure

3D Structure of Parent

Properties

IUPAC Name |

dilithium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFPUGXEOWMNCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Li2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172987 | |

| Record name | Dilithium sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19370-86-6 | |

| Record name | Dilithium sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Dilithium Sebacate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dilithium sebacate, a versatile chemical compound with significant applications in materials science, particularly in the formulation of high-temperature lubricants and as a component in solid polymer electrolytes for lithium-ion batteries. This document details the chemical principles, experimental procedures, and characterization methods for the successful laboratory-scale synthesis of this compound, tailored for research and development purposes.

Introduction

This compound (C₁₀H₁₆Li₂O₄) is the lithium salt of sebacic acid, a naturally occurring dicarboxylic acid. Its structure, consisting of a ten-carbon aliphatic chain with carboxylate groups at both ends, each neutralized by a lithium ion, imparts unique properties such as high thermal stability. This makes it a valuable component in applications requiring robust performance under extreme temperature conditions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₆Li₂O₄ |

| Molecular Weight | 214.11 g/mol |

| CAS Number | 19370-86-6 |

| Appearance | White solid |

| Solubility | Soluble in water |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound in a laboratory setting is through a neutralization reaction between sebacic acid and lithium hydroxide. This acid-base reaction is typically carried out in an aqueous solution to facilitate the reaction between the solid reactants.

Reaction Principle

The reaction involves the deprotonation of the two carboxylic acid groups of sebacic acid by two equivalents of lithium hydroxide, forming this compound and water as the by-product. The stoichiometry of the reaction is crucial for ensuring complete conversion to the dilithium salt.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Sebacic acid (C₁₀H₁₈O₄), high purity

-

Lithium hydroxide monohydrate (LiOH·H₂O), high purity

-

Deionized water

-

Ethanol (for washing/purification)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Sebacic Acid: In a round-bottom flask, dissolve a specific amount of sebacic acid in a suitable volume of deionized water with gentle heating and stirring. For example, 10.11 g (0.05 mol) of sebacic acid can be dissolved in 200 mL of deionized water.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a stoichiometric amount of lithium hydroxide solution. For 0.05 mol of sebacic acid, 4.19 g (0.1 mol) of lithium hydroxide monohydrate is required. Dissolve this in approximately 100 mL of deionized water.

-

Reaction: Slowly add the lithium hydroxide solution to the sebacic acid solution under continuous stirring. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Heating and Reflux: Once the addition is complete, fit the flask with a condenser and heat the mixture to reflux (approximately 100°C) for 2-4 hours to ensure the reaction goes to completion.

-

Cooling and Precipitation: After reflux, allow the solution to cool down to room temperature, and then further cool it in an ice bath to facilitate the precipitation of this compound.

-

Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

Expected Yield and Purity

The theoretical yield of the reaction can be calculated based on the starting amount of the limiting reagent (sebacic acid). With careful execution of the protocol, a yield of over 95% can be expected. The purity of the final product can be assessed using various analytical techniques as described in the characterization section.

Characterization of this compound

To confirm the successful synthesis and purity of this compound, the following characterization techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups. The spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate (COO⁻) stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the sebacate backbone.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the synthesized salt.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the product.

Research Applications of this compound

This compound is primarily utilized in two main research and industrial areas:

High-Temperature Lubricants

This compound serves as a thickener in the formulation of high-temperature greases. Its high thermal stability allows the grease to maintain its lubricating properties at elevated temperatures.

Solid Polymer Electrolytes for Lithium-Ion Batteries

A significant research application of this compound is as a salt in solid polymer electrolytes (SPEs) for safer, all-solid-state lithium-ion batteries. In this application, the dilithium salt is dispersed within a polymer matrix, typically poly(ethylene oxide) (PEO), to form a solid, ion-conducting membrane.

Preparation of a PEO-Dilithium Sebacate Solid Polymer Electrolyte

A common method for preparing these electrolytes is the solution casting technique.

Protocol:

-

Polymer Solution: Dissolve a known amount of high molecular weight PEO in a suitable solvent like acetonitrile.

-

Salt Addition: Add a calculated amount of the synthesized this compound to the polymer solution. The ratio of ethylene oxide units to lithium ions (EO:Li) is a critical parameter that influences the ionic conductivity.

-

Homogenization: Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Casting: Pour the solution into a flat-bottomed dish (e.g., a Teflon petri dish) and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a desiccator).

-

Drying: Once the film is formed, dry it further under vacuum to remove any residual solvent.

The resulting free-standing film can then be characterized for its electrochemical properties, such as ionic conductivity.

Safety and Handling

This compound is generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and application of this compound for research purposes. The provided experimental protocols are designed to be reproducible and can be adapted for various research needs. The unique properties of this compound, particularly its thermal stability, make it a compound of continuing interest in the development of advanced materials.

An In-depth Technical Guide to the Chemical and Physical Properties of Dilithium Sebacate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium sebacate (C₁₀H₁₆Li₂O₄) is the lithium salt of sebacic acid, a naturally occurring dicarboxylic acid. As a lithium salt, it is of significant interest to researchers and drug development professionals, primarily due to the well-established therapeutic effects of the lithium ion in treating bipolar disorder and other mood-related conditions. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways relevant to its potential therapeutic applications.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical data sources.

General Properties

| Property | Value | Source |

| IUPAC Name | dilithium;decanedioate | [2] |

| Synonyms | This compound, Decanedioic acid, dilithium salt, Lithium sebacate | [] |

| CAS Number | 19370-86-6 | [1][4] |

| EINECS Number | 242-999-8 | [1][2] |

| Molecular Formula | C₁₀H₁₆Li₂O₄ | [1][] |

| Molecular Weight | 214.11 g/mol | [5] |

Physical Properties

| Property | Value | Source |

| Physical State | Solid at room temperature | [1] |

| Boiling Point | 250°C (at 101,325 Pa) | [5] |

| Density | 1.29 g/cm³ (at 20°C) | [5] |

| Water Solubility | 204 g/L (at 20°C) | [5] |

| Vapor Pressure | 0 Pa at 20°C | [5] |

| LogP | -3.53 at 20°C | [5] |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the laboratory synthesis of this compound is through a neutralization reaction between sebacic acid and a lithium base, such as lithium hydroxide.[1]

Reaction:

C₁₀H₁₈O₄ (Sebacic acid) + 2 LiOH (Lithium hydroxide) → C₁₀H₁₆Li₂O₄ (this compound) + 2 H₂O (Water)[1]

Detailed Protocol:

-

Dissolution: Dissolve a known molar quantity of sebacic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Titration: Slowly add a stoichiometric amount (2 molar equivalents) of an aqueous solution of lithium hydroxide to the sebacic acid solution while stirring continuously. The addition should be done dropwise to ensure a controlled reaction.

-

pH Monitoring: Monitor the pH of the reaction mixture. The endpoint of the neutralization reaction is reached when the pH becomes neutral (approximately 7.0).

-

Isolation: The resulting this compound salt can be isolated by removing the solvent via rotary evaporation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, followed by drying under vacuum.

Below is a graphical representation of the synthesis workflow.

Potential Therapeutic Signaling Pathways

The therapeutic efficacy of lithium-containing compounds in mood disorders is attributed to the multifaceted action of the lithium ion on various intracellular signaling pathways. While specific studies on this compound are limited, the established mechanisms of lithium action provide a strong foundation for its potential pharmacological activity.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

One of the primary targets of lithium is the enzyme Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key regulator of numerous cellular processes, including inflammation, neurodevelopment, and apoptosis. Lithium directly inhibits GSK-3β by competing with magnesium ions, and also indirectly by increasing the phosphorylation of an inhibitory serine residue on the enzyme. The inhibition of GSK-3β is believed to be a central mechanism in lithium's mood-stabilizing effects.

Modulation of the Inositol Phosphate Pathway

Lithium also exerts its effects by modulating the inositol phosphate second messenger system. It non-competitively inhibits the enzyme inositol monophosphatase (IMPase). This inhibition leads to a depletion of intracellular inositol, which in turn dampens the signaling of various G-protein coupled receptors that rely on the phosphoinositide signaling cascade. This is thought to contribute to the stabilization of neuronal activity.

The following diagram illustrates the key signaling pathways influenced by the lithium ion.

Conclusion

This compound presents an interesting compound for researchers in the field of drug development, particularly in the context of mood disorders. Its straightforward synthesis and the well-documented therapeutic mechanisms of the lithium ion make it a valuable tool for further investigation. This guide has summarized the core chemical and physical properties of this compound and provided a framework for its synthesis and the understanding of its potential biological activity. Further experimental studies are warranted to fully characterize its properties and explore its therapeutic potential.

References

Dilithium Sebacate (CAS 19370-86-6): A Technical Guide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of dilithium sebacate in the pharmaceutical and drug development sectors. While direct pharmaceutical applications are an emerging area of research, this document consolidates available physicochemical data and explores potential uses based on the characteristics of its constituent parts—lithium and sebacic acid—and related long-chain dicarboxylate salts.

Core Physicochemical Properties

This compound is the lithium salt of sebacic acid, a naturally occurring dicarboxylic acid. Its chemical structure consists of a ten-carbon aliphatic chain with a lithium carboxylate at each end. This structure imparts properties of interest for various applications, including in high-temperature lubricants and potentially as a component in polymer electrolytes.[1][2]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | dilithium;decanedioate | [2] |

| Synonyms | Decanedioic acid, dilithium salt; Sebacic acid, dilithium salt | [2][3] |

| CAS Number | 19370-86-6 | [1][3] |

| EINECS Number | 242-999-8 | [1][3] |

| Molecular Formula | C₁₀H₁₆Li₂O₄ | [1][2] |

| Molecular Weight | 214.11 g/mol | [1][3] |

| Physical State | Solid at room temperature (inferred from similar salts) | [1] |

| Boiling Point | 374.3 °C at 760 mmHg | [2][4] |

| Density | 1.29 g/cm³ at 20 °C | [3][5] |

| Water Solubility | 204 g/L at 20 °C | [3][5] |

| Vapor Pressure | 1.24 x 10⁻⁶ mmHg at 25 °C | [4] |

| Flash Point | 198.3 °C | [4] |

| LogP | -3.53 at 20 °C | [5] |

| InChI Key | QFFPUGXEOWMNCP-UHFFFAOYSA-L | [1][2] |

| Canonical SMILES | [Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-] | [1] |

Synthesis and Characterization

Laboratory-Scale Synthesis

The most common method for synthesizing this compound is through a straightforward acid-base neutralization reaction. This involves reacting sebacic acid with a stoichiometric amount of a lithium base, typically lithium hydroxide, in an aqueous solution.[1]

Reaction: C₁₀H₁₈O₄ (Sebacic Acid) + 2 LiOH (Lithium Hydroxide) → C₁₀H₁₆Li₂O₄ (this compound) + 2 H₂O[1]

A generalized experimental protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve a known molar quantity of sebacic acid in deionized water, gently heating if necessary to aid dissolution.

-

Titration: Slowly add a standardized aqueous solution of lithium hydroxide (2 molar equivalents) to the sebacic acid solution with constant stirring.

-

pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached at a neutral pH (approximately 7.0), indicating complete neutralization.

-

Isolation: The resulting solution of this compound can be concentrated by rotary evaporation to remove water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a high-purity product.

-

Drying: The purified this compound should be dried under a vacuum at an elevated temperature to remove any residual solvent.

For pharmaceutical applications, stringent quality control would be necessary to ensure the removal of unreacted starting materials and any other impurities.

Characterization

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | In D₂O, the ¹H NMR spectrum would show characteristic peaks for the methylene groups of the sebacate backbone. The ¹³C NMR would show signals for the carboxylate carbon and the different methylene carbons. The symmetry of the molecule would simplify the spectra. |

| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by the absence of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate group (COO⁻), typically in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would detect the sebacate dianion or related species. |

| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis (TGA) would determine the thermal stability and decomposition temperature of the salt. Differential Scanning Calorimetry (DSC) would identify phase transitions, such as melting point and dehydration events if the salt is a hydrate. Studies on similar dicarboxylate salts show they are generally stable up to 220 °C. |

| X-ray Diffraction (XRD) | Powder XRD (PXRD) would provide the crystalline fingerprint of the solid-state material, which is essential for polymorphism screening and quality control. Single-crystal XRD could be used to determine the precise three-dimensional arrangement of atoms and ions in the crystal lattice. |

Potential Applications in Drug Development

While this compound is not currently used as an active pharmaceutical ingredient (API), its properties suggest several potential applications as a pharmaceutical excipient or in drug delivery systems.

Drug Delivery Systems

Long-chain dicarboxylic acids and their derivatives are being explored in drug delivery. For instance, poly(diol sebacate)s have been used to modify the release of paclitaxel from polymer films. The sebacate backbone can impart flexibility and hydrophobicity to polymer matrices, potentially allowing for the controlled release of incorporated drugs. This compound could serve as a monomer or cross-linking agent in the synthesis of novel biocompatible polymers for drug delivery.

Formulation of Poorly Soluble Drugs

Dicarboxylic acids are known to form salts or co-crystals with APIs, which can enhance their solubility and dissolution rates. The formation of a sebacate salt with a basic API could be a strategy to improve its biopharmaceutical properties.

Biocompatibility and Safety Considerations

The biocompatibility of this compound has not been extensively studied. However, insights can be drawn from its components.

-

Sebacic Acid: Sebacic acid is generally recognized as safe (GRAS) by the FDA and is used in cosmetics and as a food additive. It is a product of fatty acid metabolism in mammals.

-

Lithium: Lithium salts, such as lithium carbonate, are used therapeutically for bipolar disorder. However, they have a narrow therapeutic index, and high concentrations can be toxic. Studies on the cytotoxicity of various lithium salts indicate that toxicity is dose-dependent. It is crucial to determine the non-toxic concentration range for any new lithium-containing compound intended for pharmaceutical use.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cell lines relevant to the intended application (e.g., fibroblasts, epithelial cells) are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, the cell culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a spectrophotometer (typically at 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

This compound is a simple dicarboxylate salt with well-defined physicochemical properties. While its current applications are primarily in non-pharmaceutical fields, its structure suggests potential for use in drug delivery systems and as a pharmaceutical excipient. Further research is needed to fully characterize its biocompatibility, toxicological profile, and performance in various pharmaceutical formulations. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this compound in drug development.

References

- 1. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectral and thermal properties of perchlorate salts and implications for Mars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of Dilithium Sebacate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium sebacate, the dilithium salt of decanedioic acid, is a chemical compound with applications in various fields, including the formulation of high-temperature lubricants and as a component in polymer electrolytes.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of this compound. While crystallographic and detailed spectroscopic data for this specific compound are not extensively available in published literature, this guide synthesizes the known information and provides predicted characteristics based on the analysis of analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Molecular Structure and Properties

This compound is an organic salt with the chemical formula C₁₀H₁₆Li₂O₄.[1][3][4] Its structure consists of a central ten-carbon aliphatic chain of the sebacate dianion, with a carboxylate group at each end. Each of these negatively charged carboxylate groups is ionically bonded to a lithium cation (Li⁺).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆Li₂O₄ | [1][3][4] |

| Molecular Weight | 214.11 g/mol | [3][5] |

| CAS Number | 19370-86-6 | [1][3] |

| IUPAC Name | dilithium;decanedioate | [2][4] |

| Appearance | Predicted to be a white solid at room temperature. | [1] |

| Boiling Point | 374.3 °C at 760 mmHg | [2] |

| Water Solubility | Predicted to be water-soluble due to its ionic nature. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. This involves reacting sebacic acid with a lithium base, most commonly lithium hydroxide, in a suitable solvent.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

Sebacic acid (C₁₀H₁₈O₄)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol (for washing/purification)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Condenser

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Dissolution of Sebacic Acid: In a round-bottom flask, dissolve a specific molar quantity of sebacic acid in a minimal amount of deionized water with gentle heating and stirring.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a solution containing a twofold molar excess of lithium hydroxide monohydrate in deionized water.

-

Reaction: Slowly add the lithium hydroxide solution to the sebacic acid solution while continuously stirring. The reaction is exothermic. To control the temperature, the addition can be done dropwise, and the reaction flask can be placed in a water bath.

-

Completion and Precipitation: After the addition is complete, continue stirring the mixture for a predetermined period (e.g., 2-3 hours) to ensure the reaction goes to completion. The this compound may precipitate out of the solution upon cooling, or the solvent may need to be partially removed by rotary evaporation to induce precipitation.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 80-100 °C) to remove any residual solvent and water.

Below is a graphical representation of the synthesis workflow.

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Molecular Structure Characterization

X-ray Diffraction (XRD)

X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly available crystal structure for this compound has not been identified, it is expected to form a crystalline solid. Analysis of related structures, such as other alkali metal dicarboxylates, suggests that the sebacate chains would likely adopt a linear, all-trans conformation, with the lithium ions coordinating to the oxygen atoms of the carboxylate groups. The coordination environment of the lithium ions and the overall packing of the molecules in the crystal lattice would be key features to be determined from a single-crystal XRD study.

Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to be dominated by vibrations of the hydrocarbon chain and the carboxylate groups.

Predicted Spectroscopic Features:

-

C-H Stretching: In the region of 2850-3000 cm⁻¹, characteristic of the aliphatic CH₂ groups.

-

C=O Stretching (asymmetric): A strong band is expected in the region of 1550-1610 cm⁻¹ for the asymmetric stretching of the carboxylate (COO⁻) group.

-

C=O Stretching (symmetric): A weaker band for the symmetric stretch of the carboxylate group is anticipated around 1400-1450 cm⁻¹.

-

CH₂ Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ groups would appear in the fingerprint region (below 1500 cm⁻¹).

-

Li-O Stretching: At lower frequencies (typically below 500 cm⁻¹), vibrations corresponding to the Li-O ionic bonds are expected.

The relationship between the molecular structure and its expected vibrational spectra is depicted below.

Caption: The relationship between the functional groups in this compound and their expected vibrational frequencies.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) is expected to be relatively simple. The protons of the methylene (CH₂) groups in the aliphatic chain would give rise to signals in the upfield region (typically 1.0-2.5 ppm). Due to the symmetry of the molecule, protons on carbons equidistant from the carboxylate groups may be chemically equivalent, leading to a simplified spectrum.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylate carbons (COO⁻) and the different methylene carbons in the aliphatic chain. The carboxylate carbon signal would appear significantly downfield (typically >170 ppm).

-

⁷Li NMR: Lithium NMR could be used to probe the environment of the lithium ions. The chemical shift would be sensitive to the nature of the solvent and the extent of ion pairing.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For anhydrous this compound, it is expected to be thermally stable to a relatively high temperature, after which it would undergo decomposition. If the sample is a hydrate, an initial mass loss corresponding to the loss of water molecules would be observed at lower temperatures.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram of this compound would show endothermic peaks corresponding to melting and any solid-solid phase transitions. Exothermic events could indicate decomposition.

Applications

This compound finds application primarily in the formulation of high-temperature lubricants, where it contributes to the thermal stability of the grease.[1] It is also of interest in materials science for the development of polymer electrolytes for lithium-ion batteries, where it can enhance ionic conductivity.[2]

Conclusion

References

- 1. Electrochemical characterization of lithium 4,4′-tolane-dicarboxylate for use as a negative electrode in Li-ion batteries - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C10H16Li2O4 | CID 3015060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Electrochemical Characterization of Lithium Carboxylate 2D Compounds as High-Performance Anodes for Li−Ion Batteries - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. researchgate.net [researchgate.net]

The Solubility of Dilithium Sebacate in Non-Aqueous Electrolytes: A Technical Guide

Abstract: Dilithium sebacate (Li₂C₁₀H₁₆O₄) is emerging as a functional electrolyte additive in lithium-ion batteries, primarily for its role in forming a stable Solid Electrolyte Interphase (SEI) on electrode surfaces. Understanding its solubility in non-aqueous electrolytes is critical for optimizing formulation and performance. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound. It addresses the notable absence of specific quantitative solubility data in publicly accessible literature and, in its place, offers a framework for analysis. This includes a discussion of general solubility trends for similar organic lithium salts, a detailed experimental protocol for solubility determination, and a visualization of its role in battery chemistry.

Introduction: The Role of Dicarboxylate Additives

This compound is a dicarboxylate salt investigated for its potential to enhance the stability and longevity of lithium-ion batteries. Like other organic lithium salts, its primary function when used as an electrolyte additive is to participate in the formation of the SEI layer on the anode during the initial charging cycles. A stable, robust, and flexible SEI is crucial for preventing continuous electrolyte decomposition and ensuring the long-term cyclability of the battery. The efficacy of such an additive is contingent on its solubility in the electrolyte; it must be sufficiently soluble to be present at the electrode-electrolyte interface but not so soluble that it leads to undesirable bulk electrolyte properties.

Solubility of Organic Lithium Salts: General Trends

While specific data for this compound is lacking, research on other lithium salts provides insight into the factors governing solubility in non-aqueous solvents. Computational and experimental studies show that organic lithium salts are generally more soluble in common organic carbonate solvents than their inorganic counterparts (e.g., Li₂CO₃, LiF).[1][2]

Key factors influencing solubility include:

-

Solvent Polarity: Salts tend to dissolve more readily in more polar solvents. For instance, many lithium salts exhibit higher solubility in ethylene carbonate (EC) than in less polar linear carbonates like dimethyl carbonate (DMC).[1]

-

Molecular Size and Structure: The molecular shape and size of both the salt and the solvent molecules can influence solubility.[3]

-

Lattice Energy of the Salt: Salts with lower lattice energy tend to be more soluble.

Based on computational studies of similar organic salts like dilithium ethylene glycol dicarbonate (Li₂EDC), it is predicted that dicarboxylates like this compound will exhibit moderate solubility, likely higher than inorganic SEI components.[1][2]

Quantitative Solubility Data (Hypothetical Framework)

As established, precise, experimentally verified solubility values for this compound are not published. To facilitate comparison for researchers planning to measure these values, the following tables are presented as a template. The values for related compounds are included to provide a sense of expected magnitude.

Table 1: Solubility of Common SEI-Related Lithium Salts in Dimethyl Carbonate (DMC)

| Compound | Formula | Molar Solubility in DMC (mol/L) | Reference |

| Lithium Methyl Carbonate | LiOCO₂CH₃ | 9.6 x 10⁻⁴ | [1][2] |

| Lithium Ethyl Carbonate | LiOCO₂C₂H₅ | > 9.0 x 10⁻⁵ | [2] |

| Lithium Hydroxide | LiOH | > 9.0 x 10⁻⁵ | [2] |

| Lithium Fluoride | LiF | > 9.0 x 10⁻⁵ | [2] |

| Lithium Oxalate | (LiCO₂)₂ | > 9.0 x 10⁻⁵ | [2] |

| Lithium Carbonate | Li₂CO₃ | 9.0 x 10⁻⁵ | [1][2] |

| This compound | Li₂C₁₀H₁₆O₄ | Data Not Available |

Table 2: Proposed Experimental Matrix for this compound Solubility

| Solvent System (v/v) | Conducting Salt | Temperature (°C) | Measured Solubility (g/L) | Molar Solubility (mol/L) |

| EC:DMC (1:1) | 1M LiPF₆ | 25 | To be determined | To be determined |

| EC:DMC (1:1) | 1M LiPF₆ | 45 | To be determined | To be determined |

| EC:DEC (1:1) | 1M LiPF₆ | 25 | To be determined | To be determined |

| EC:DEC (1:1) | 1M LiPF₆ | 45 | To be determined | To be determined |

| DMC | None | 25 | To be determined | To be determined |

Experimental Protocol for Solubility Determination

The following protocol for determining the solubility of this compound is adapted from established methods for other lithium salts in non-aqueous solvents.

Objective: To determine the saturation solubility of this compound in a given non-aqueous electrolyte system at a specified temperature.

Materials & Equipment:

-

This compound (high purity)

-

Battery-grade solvents (e.g., EC, DMC, DEC)

-

Conducting salt (e.g., LiPF₆)

-

Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE or similar)

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

-

Inert gas supply (Argon)

Procedure:

-

Electrolyte Preparation: Inside the argon-filled glovebox, prepare the desired solvent mixture (e.g., 1:1 v/v EC:DMC) containing the standard concentration of conducting salt (e.g., 1M LiPF₆).

-

Sample Preparation (Saturation):

-

Add an excess amount of this compound powder to a known volume of the prepared electrolyte in a sealed vial. An "excess amount" ensures that undissolved solid remains after equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Extraction:

-

After equilibration, stop the agitation and allow the vials to rest at the set temperature for several hours (e.g., 4-6 hours) to let the excess, undissolved solid settle.

-

Carefully draw a specific volume of the clear supernatant (the saturated liquid portion) using a pipette.

-

Immediately filter the extracted liquid through a 0.2 µm syringe filter to remove any suspended microparticles. This step is critical to prevent erroneously high measurements.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered, saturated electrolyte sample with a suitable solvent to a concentration within the calibrated range of the ICP-OES.

-

Analyze the concentration of lithium ions (Li⁺) in the diluted sample using ICP-OES.

-

-

Calculation:

-

From the measured Li⁺ concentration, calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor and the stoichiometry (2 moles of Li per mole of this compound).

-

Convert the molar concentration to grams per liter (g/L) using the molecular weight of this compound (214.11 g/mol ).

-

Visualizations: Workflows and Mechanisms

Visual diagrams help clarify the experimental process and the hypothesized role of this compound in the battery system.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Hypothesized mechanism of this compound in forming a stable SEI layer.

Conclusion

While direct quantitative solubility data for this compound in non-aqueous electrolytes remains elusive in current literature, its role as a promising SEI-forming additive necessitates a thorough understanding of its behavior. By leveraging knowledge of similar organic lithium salts, a picture of moderate solubility can be inferred. The detailed experimental protocol and workflow provided in this guide offer a clear and robust pathway for researchers to establish definitive solubility values. Such data will be invaluable for the rational design and optimization of next-generation lithium-ion battery electrolytes, ultimately contributing to the development of safer and more durable energy storage systems.

References

The Fundamental Electrochemical Behavior of Dilithium Sebacate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated fundamental electrochemical behavior of dilithium sebacate (Li₂C₁₀H₁₆O₄) as a potential anode material for lithium-ion batteries. While specific experimental data on this compound is limited in publicly available literature, this document outlines the core electrochemical principles and the detailed experimental protocols required for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are exploring novel organic electrode materials.

This compound is the dilithium salt of decanedioic acid (sebacic acid). Its molecular formula is C₁₀H₁₆Li₂O₄, and its molecular weight is 214.13 g/mol . As an organic carboxylate, it is being investigated for its potential as a more environmentally friendly and sustainable alternative to conventional inorganic anode materials.

Core Electrochemical Properties and Expected Performance

The electrochemical performance of this compound as an anode material would be primarily characterized by its reversible reaction with lithium ions. The carboxylate groups are the electrochemically active centers, and the long aliphatic chain (-(CH₂)₈-) influences the material's physical properties, such as solubility and thermal stability.

Anticipated Electrochemical Data

| Parameter | Expected Range for this compound | Notes |

| Theoretical Specific Capacity (mAh/g) | ~240 | Calculated based on a two-electron transfer process per formula unit. |

| Reversible Specific Capacity (mAh/g) | 150 - 220 | Practical capacity is typically lower than theoretical due to kinetic limitations and side reactions. |

| Average Voltage Plateau vs. Li/Li⁺ (V) | 0.5 - 1.0 | The voltage at which lithium insertion/extraction occurs. A low potential is desirable for higher cell voltage. |

| Coulombic Efficiency (%) | >99% (after initial cycles) | The ratio of charge output during delithiation to charge input during lithiation. |

| Cycle Life | >500 cycles | The number of charge-discharge cycles before significant capacity fade. |

Detailed Experimental Protocols

To fully characterize the electrochemical behavior of this compound, a series of standard electrochemical techniques would be employed.

Electrode Preparation

A typical electrode slurry would be prepared by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10) with a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then cast onto a copper foil current collector and dried under vacuum to remove the solvent.

Cell Assembly

The prepared electrodes would be assembled into coin cells (e.g., CR2032) in an argon-filled glovebox to prevent contamination from air and moisture. A lithium metal foil would serve as the counter and reference electrode, and a porous polymer separator would be soaked in a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to identify the redox potentials of the material. The cell is cycled between a defined voltage window (e.g., 0.01 V and 3.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s). The resulting voltammogram would show peaks corresponding to the lithiation (reduction) and delithiation (oxidation) of the this compound.

Galvanostatic Cycling

This technique is used to determine the specific capacity, coulombic efficiency, and cycle life of the material. The cell is charged and discharged at a constant current (e.g., C/10, where C is the theoretical capacity) within the same voltage window as the CV. The capacity is calculated from the duration of the charge/discharge and the applied current.

Electrochemical Impedance Spectroscopy (EIS)

EIS is performed to investigate the charge transfer kinetics and the formation of the solid electrolyte interphase (SEI) layer.[1][2][3] A small AC voltage perturbation is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz), and the impedance response is measured.[1][2] The resulting Nyquist plot can be modeled to determine the resistance of the electrolyte, the SEI layer, and the charge transfer process.

Visualizing Electrochemical Processes

The following diagrams illustrate the key experimental workflows and the proposed electrochemical reaction mechanism for this compound.

Conclusion

This compound represents a promising candidate for a new class of organic anode materials for lithium-ion batteries. Its long aliphatic chain may offer unique physical properties, while the carboxylate groups provide the necessary electrochemical activity. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of its electrochemical behavior. Further research and detailed experimental validation are necessary to fully elucidate its performance and potential for practical applications.

References

Unveiling the Foundations: A Technical History of Dilithium Dicarboxylates

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of dilithium dicarboxylates has been compiled, offering a deep dive into the synthesis, characterization, and early applications of this important class of chemical compounds. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of these molecules.

The journey of dilithium dicarboxylates is rooted in the broader history of organolithium chemistry and the fundamental principles of acid-base reactions. While the use of alkali metal salts of fatty acids dates back to ancient soap production, the precise scientific characterization of simple dilithium dicarboxylates emerged much later, with the advancements in inorganic and organic chemistry in the late 19th and early 20th centuries.

Early Synthesis and Characterization

The first preparations of simple dilithium dicarboxylates were likely achieved through straightforward acid-base neutralization reactions. The reaction of a dicarboxylic acid with two equivalents of a lithium base, such as lithium hydroxide or lithium carbonate, in an aqueous solution, followed by precipitation or crystallization, represents the most direct synthetic route.

One of the earliest and most straightforward examples is the synthesis of lithium oxalate. This compound can be readily prepared by the direct neutralization of oxalic acid with lithium hydroxide.[1] The resulting dilithium salt, a colorless crystalline solid, exhibits moderate solubility in water.[1]

While specific dates and discoverers for the simplest dilithium dicarboxylates are not always clearly documented in readily accessible literature, their preparation follows fundamental chemical principles that were well-established by the early 20th century. The pioneering work on organolithium reagents by chemists such as Wilhelm Schlenk, Karl Ziegler, Georg Wittig, and Henry Gilman in the 1930s laid the groundwork for a deeper understanding of carbon-lithium bonds and the broader reactivity of lithium compounds.

Key Experimental Protocols

The foundational experimental protocols for the synthesis of dilithium dicarboxylates are based on classical acid-base chemistry. Below are detailed methodologies for the preparation of representative dilithium dicarboxylates.

Experimental Protocol: Synthesis of Dilithium Oxalate

Objective: To synthesize dilithium oxalate via neutralization of oxalic acid with lithium hydroxide.

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

A solution of oxalic acid dihydrate is prepared by dissolving a known molar amount in deionized water with gentle heating and stirring.

-

A stoichiometric amount (2 molar equivalents) of lithium hydroxide monohydrate is dissolved in deionized water in a separate beaker.

-

The lithium hydroxide solution is slowly added to the oxalic acid solution with continuous stirring.

-

The reaction mixture is stirred for 1-2 hours at room temperature to ensure complete neutralization.

-

The volume of the solution is then reduced by heating to induce precipitation of the dilithium oxalate.

-

The precipitate is collected by vacuum filtration using a Buchner funnel.

-

The collected solid is washed with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.

-

The purified dilithium oxalate is dried in an oven at a temperature of 80-100 °C to a constant weight.

Experimental Protocol: Synthesis of Dilithium Adipate

Objective: To synthesize dilithium adipate from adipic acid and lithium carbonate.

Materials:

-

Adipic acid (H₂C₆H₈O₄)

-

Lithium carbonate (Li₂CO₃)

-

Deionized water

-

Isopropanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Adipic acid is dissolved in a sufficient volume of deionized water in a round-bottom flask, with gentle heating and stirring.

-

A stoichiometric amount (1 molar equivalent) of lithium carbonate is added portion-wise to the adipic acid solution. Effervescence (release of CO₂) will be observed.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours to ensure the reaction goes to completion.

-

The resulting clear solution is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude dilithium adipate.

-

The solid is then triturated with isopropanol, collected by vacuum filtration, and washed with a small amount of fresh isopropanol.

-

The product is dried under vacuum to obtain pure dilithium adipate.

Data Presentation

The following table summarizes key quantitative data for a selection of simple dilithium dicarboxylates.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water ( g/100 g) |

| Dilithium Oxalate | Li₂C₂O₄ | 101.90 | Colorless crystalline solid | 6.6[1] |

| Dilithium Malonate | Li₂C₃H₂O₄ | 115.92 | White solid | Data not readily available |

| Dilithium Succinate | Li₂C₄H₄O₄ | 129.94 | White solid | Data not readily available |

| Dilithium Glutarate | Li₂C₅H₆O₄ | 143.97 | White solid | Data not readily available |

| Dilithium Adipate | Li₂C₆H₈O₄ | 158.00 | White solid | Data not readily available |

| Dilithium Pimelate | Li₂C₇H₁₀O₄ | 172.02 | White solid | Data not readily available |

| Dilithium Suberate | Li₂C₈H₁₂O₄ | 186.05 | White solid | Data not readily available |

| Dilithium Azelate | Li₂C₉H₁₄O₄ | 200.07 | White solid | Data not readily available |

| Dilithium Sebacate | Li₂C₁₀H₁₆O₄ | 214.10 | White solid | Data not readily available |

Logical Relationships and Experimental Workflows

The synthesis of dilithium dicarboxylates can be represented by a general logical workflow.

This foundational understanding of dilithium dicarboxylates is crucial for their application in modern research and development, including their use as precursors in materials science and as counterions in pharmaceutical formulations to modify the physicochemical properties of active pharmaceutical ingredients.

References

In-depth Technical Guide on Dilithium Sebacate as a Potential Anode or Cathode Material

A comprehensive review of available scientific literature and technical data reveals a significant finding: there is currently no published research evaluating dilithium sebacate as a standalone anode or cathode material for lithium-ion batteries. While the broader class of organic lithium salts, particularly dilithium dicarboxylates, has garnered interest as potential electrode materials, this compound itself does not appear in the existing body of research for this application.

One chemical supplier notes its use in polymer electrolytes and as an ionic conductivity enhancer, but provides no specific data or references related to its performance as an active electrode material. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathways for this compound as an electrode material is not possible at this time.

To provide context for researchers interested in this area, this document will instead offer a high-level overview of the research into analogous dilithium dicarboxylate compounds as anode materials.

The Landscape of Dilithium Dicarboxylate Anodes

Organic electrode materials are being explored as a sustainable alternative to traditional inorganic materials used in lithium-ion batteries. They offer the potential for lower cost, structural design flexibility, and environmental friendliness. Within this class of materials, conjugated dicarboxylates have been a particular focus for anode applications.

General Working Principle

The general mechanism for dicarboxylate anodes involves the reversible reaction of lithium ions with the carboxylate groups. For a generic dilithium dicarboxylate, the process at the anode during charging would involve the further lithiation of the molecule.

Below is a conceptual workflow for the evaluation of a novel organic anode material, based on methodologies reported for similar compounds.

Caption: Conceptual workflow for evaluating a novel organic anode material.

Performance of Analogous Dicarboxylate Anodes

Research into compounds like dilithium terephthalate and dilithium 2-aminoterephthalate has provided some key insights into the potential and challenges of this material class.

| Compound | Reversible Capacity (approx.) | Operating Potential (vs. Li/Li⁺) | Key Findings & Challenges |

| Dilithium Terephthalate | ~234-300 mAh/g | ~0.8 V | Enhanced thermal stability over carbon anodes. Suffers from capacity fading. |

| Dilithium trans-trans-muconate | ~125-150 mAh/g | ~1.4 V | Flat discharge plateau. Lower capacity compared to terephthalate. |

| Dilithium 2-aminoterephthalate | ~180 mAh/g | Not specified | Stable cycling. Requires high carbon content due to low electronic conductivity. |

Note: The values presented are approximate and can vary based on the specific experimental conditions.

Key Challenges for Dicarboxylate Anodes

The primary obstacles to the practical application of dilithium dicarboxylate anodes, which would likely also apply to this compound, include:

-

Low Electronic Conductivity: Organic salts are generally poor electronic conductors, necessitating the use of a significant amount of conductive additives (like carbon black) in the electrode formulation. This reduces the overall energy density of the cell.

-

Solubility in Electrolyte: Dissolution of the active material into the organic electrolyte is a common issue, leading to capacity fade and poor cycling stability.

-

Solid Electrolyte Interphase (SEI) Formation: A stable SEI layer is crucial for long-term battery performance. The formation and stability of the SEI on organic anodes can be complex and may contribute to irreversible capacity loss in the initial cycles.

Future Research Directions for this compound

While no research currently exists, the following logical steps could be taken to evaluate this compound as a potential anode or cathode material.

Caption: Logical research pathway for evaluating this compound.

Methodological & Application

Application Notes and Protocols: Pre-lithiation Strategies for Silicon Anodes

Introduction

Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries due to its exceptional theoretical specific capacity (over ten times that of traditional graphite anodes). However, silicon anodes suffer from significant challenges that hinder their widespread commercialization. One of the primary issues is the large volume expansion (up to 300%) during lithiation, which leads to mechanical degradation of the electrode and the continuous formation of an unstable solid electrolyte interphase (SEI). This process consumes a significant amount of active lithium from the cathode during the initial cycles, resulting in a low initial Coulombic efficiency (ICE) and rapid capacity fade.

Pre-lithiation is a critical strategy to mitigate these issues by pre-compensating for the initial lithium loss. By introducing a lithium source to the anode before the full cell assembly, the SEI can be formed and the initial irreversible capacity loss can be overcome, leading to improved cell performance and cycle life.

While various pre-lithiation agents and methods are under investigation, there is currently no publicly available research detailing the use of dilithium sebacate for this purpose. Therefore, this document provides a general overview of established pre-lithiation techniques for silicon anodes.

Part 1: Common Pre-lithiation Methods for Silicon Anodes

Several methods have been developed to pre-lithiate silicon anodes. The choice of method depends on factors such as scalability, cost, safety, and the desired degree of pre-lithiation.

1. Direct Contact Pre-lithiation:

This method involves bringing the silicon anode into direct physical contact with a lithium source, typically lithium metal foil or powder.

-

Mechanism: Lithium is transferred to the silicon anode through a spontaneous electrochemical reaction upon contact.

-

Advantages: Simple concept and potentially high pre-lithiation efficiency.

-

Disadvantages: Difficult to control the uniformity and amount of pre-lithiation, potential for safety hazards associated with handling lithium metal, and possible side reactions with the electrolyte.

2. Electrochemical Pre-lithiation:

In this technique, the silicon anode is electrochemically lithiated in a separate half-cell setup before being assembled into a full cell.

-

Mechanism: The silicon anode is assembled in a half-cell with a lithium metal counter electrode. A specific amount of charge is passed to precisely control the amount of lithium inserted into the silicon.

-

Advantages: Precise control over the degree of pre-lithiation and the ability to pre-form a stable SEI.

-

Disadvantages: Adds complexity and cost to the manufacturing process and requires handling of lithium metal.

3. Pre-lithiation using Chemical Reagents (Additives):

This approach involves incorporating a lithium-containing compound (pre-lithiation additive) directly into the anode slurry during electrode fabrication.

-

Mechanism: The additive decomposes or reacts during the initial charging process to release lithium, which then compensates for the lithium consumed by the silicon anode.

-

Advantages: Potentially a scalable and cost-effective method that can be integrated into existing battery manufacturing processes.

-

Disadvantages: The additive can introduce undesirable byproducts, may not be stable in the slurry, and the decomposition voltage must be compatible with the cell's operating window.

Part 2: Generalized Experimental Protocols

The following are generalized protocols for common pre-lithiation methods. These are not specific to this compound.

Protocol 1: Direct Contact Pre-lithiation of a Silicon Anode

Materials:

-

Silicon-based anode (e.g., Si/graphite composite on copper foil)

-

Lithium metal foil

-

Electrolyte (e.g., 1 M LiPF6 in ethylene carbonate/diethyl carbonate)

-

Celgard separator

-

Coin cell components (CR2032)

-

Argon-filled glovebox

Procedure:

-

Punch circular electrodes from the silicon anode sheet.

-

Inside an argon-filled glovebox, carefully press a piece of lithium metal foil of a predetermined size and weight onto the surface of the silicon anode. A roller can be used to ensure uniform contact.

-

Assemble a coin cell (CR2032) in the following order: anode casing, the pre-lithiated silicon anode (lithium side up), separator, lithium metal counter electrode, and cathode casing.

-

Add a few drops of electrolyte to wet the separator and electrodes.

-

Crimp the coin cell.

-

Allow the cell to rest for several hours to ensure complete pre-lithiation before electrochemical testing.

Protocol 2: Electrochemical Pre-lithiation of a Silicon Anode

Materials:

-

Silicon anode

-

Lithium metal foil

-

Electrolyte

-

Celgard separator

-

Coin cell components

-

Battery cycler

-

Argon-filled glovebox

Procedure:

-

Assemble a half-cell (CR2032) inside an argon-filled glovebox with the silicon anode as the working electrode and lithium metal as the counter and reference electrode.

-

Connect the cell to a battery cycler.

-

Perform a galvanostatic discharge (lithiation) to a specific capacity or voltage cutoff to achieve the desired degree of pre-lithiation. For example, lithiate to 50% of the theoretical capacity of the silicon anode.

-

Carefully disassemble the cell inside the glovebox.

-

Gently rinse the pre-lithiated silicon anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

-

The pre-lithiated silicon anode is now ready for assembly into a full cell with a cathode.

Part 3: Data Presentation

Since no data is available for this compound, the following table provides a conceptual framework for how quantitative data for a hypothetical pre-lithiation additive would be presented.

Table 1: Electrochemical Performance of Silicon Anodes with and without a Hypothetical Pre-lithiation Additive.

| Electrode Configuration | 1st Cycle Charge Capacity (mAh/g) | 1st Cycle Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) | Capacity Retention after 100 Cycles (%) |

| Si Anode (Control) | 1200 | 900 | 75.0 | 60 |

| Si Anode + Additive X | 1250 | 1188 | 95.0 | 85 |

Part 4: Visualization of a Generalized Pre-lithiation Workflow

The following diagram illustrates a generalized workflow for the chemical pre-lithiation of a silicon anode using an additive mixed into the slurry.

Caption: Generalized workflow for incorporating a pre-lithiation additive into a silicon anode.

The following diagram illustrates the logical relationship of the challenges and solutions for silicon anodes.

Caption: Challenges of silicon anodes and the role of pre-lithiation as a solution.

Application Notes and Protocols: Evaluating Dilithium Sebacate as a Novel Electrolyte Additive for Enhanced Lithium-Ion Battery Performance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance, longevity, and safety of lithium-ion batteries (LIBs) are critically dependent on the composition of the electrolyte. The electrolyte, typically a lithium salt dissolved in a mixture of organic carbonates, facilitates the transport of lithium ions between the anode and cathode during charge and discharge cycles. However, standard electrolytes are prone to decomposition at the electrode surfaces, leading to the formation of an unstable Solid Electrolyte Interphase (SEI) on the anode and detrimental side reactions at the cathode. These degradation processes result in capacity fade, increased internal resistance, and potential safety hazards.

Electrolyte additives are introduced in small quantities to the main electrolyte formulation to address these issues. These additives can preferentially react at the electrode surfaces to form a more stable and protective SEI layer, scavenge harmful species, enhance ionic conductivity, and improve the overall safety of the battery.

This document provides detailed application notes and protocols for the evaluation of dilithium sebacate (Li₂C₁₀H₁₆O₄) as a novel electrolyte additive in lithium-ion batteries. As a dicarboxylate salt, this compound is hypothesized to offer several potential benefits:

-

Formation of a robust SEI layer: The sebacate anion could be incorporated into the SEI layer, potentially forming a more flexible and stable passivation film on the anode. This could suppress the continuous decomposition of the electrolyte and minimize the loss of cyclable lithium.

-

Anion scavenging: The carboxylate groups may act as scavengers for acidic species, such as HF, which can form from the decomposition of the commonly used LiPF₆ salt and can degrade the electrode materials.

-

Improved thermal stability: The formation of a stable SEI can enhance the thermal stability of the battery, reducing the risk of thermal runaway under abuse conditions.

These protocols will guide researchers through the systematic evaluation of this compound, from electrolyte preparation and cell assembly to comprehensive electrochemical testing and post-mortem analysis.

Experimental Protocols

Synthesis of this compound

While this compound can be sourced commercially, a straightforward laboratory synthesis method allows for purity control.

Protocol:

-

Dissolve sebacic acid (H₂C₁₀H₁₆O₄) in a suitable solvent such as ethanol.

-

In a separate vessel, dissolve a stoichiometric amount of lithium hydroxide (LiOH) in deionized water.

-

Slowly add the LiOH solution to the sebacic acid solution while stirring continuously.

-

The reaction will produce this compound and water.

-

The resulting this compound can be isolated by evaporating the solvent and then drying the solid product under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.

-

Characterize the synthesized this compound using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to confirm its chemical structure and purity.

Electrolyte Preparation

Materials:

-

Baseline electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v).

-

Synthesized or commercially sourced high-purity this compound.

-

Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol:

-

Inside the argon-filled glovebox, prepare the desired concentrations of the this compound additive in the baseline electrolyte. Common concentrations for initial screening are 0.5%, 1.0%, and 2.0% by weight.

-

For a 1.0 wt% solution, add 10 mg of this compound to 990 mg of the baseline electrolyte.

-

Stir the mixture overnight on a magnetic stirrer to ensure complete dissolution of the additive.

-

Prepare a control electrolyte (baseline electrolyte without the additive) for comparison.

Coin Cell Assembly (CR2032)

The assembly of coin cells should be performed inside an argon-filled glovebox to prevent contamination from air and moisture.[1][2]

Components:

-

Cathode: e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coated on aluminum foil.

-

Anode: e.g., Graphite coated on copper foil.

-

Separator: Microporous polyethylene (PE) or polypropylene (PP) film.

-

Spacers and a spring.

-

CR2032 coin cell cases (positive and negative caps).

-

Prepared electrolytes (control and with this compound).

Assembly Workflow:

Figure 1: Workflow for CR2032 coin cell assembly.

Protocol:

-

Place the negative cap of the CR2032 coin cell in the center of the assembly base.

-

Place the graphite anode onto the negative cap.

-

Dispense a few drops of the prepared electrolyte onto the anode surface to ensure it is well-wetted.

-

Place the separator on top of the wetted anode.

-

Add a few more drops of electrolyte onto the separator.

-

Place the NMC532 cathode on top of the separator.

-

Place a stainless steel spacer and then a spring on top of the cathode.

-

Carefully place the positive cap over the entire assembly.

-

Transfer the assembled cell to a crimping machine and apply pressure to seal the coin cell.

-

After crimping, clean the exterior of the coin cell and let it rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.

Electrochemical Testing

All electrochemical tests should be performed using a multi-channel battery cycler.

2.4.1. Formation Cycles and Cyclic Voltammetry (CV)

Protocol:

-

Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3 cycles) within the appropriate voltage window for the electrode chemistry (e.g., 3.0-4.3 V for NMC532/graphite). This allows for the initial formation of the SEI layer.

-

Cyclic Voltammetry: Perform CV at a slow scan rate (e.g., 0.1 mV/s) for 3-5 cycles to investigate the electrochemical reaction potentials, including the reduction and oxidation peaks associated with the electrolyte and the additive.

2.4.2. Galvanostatic Cycling (Cycle Life and Coulombic Efficiency)

Protocol:

-

Cycle the cells at a constant C-rate (e.g., C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles).

-

Record the charge and discharge capacities for each cycle.

-

Calculate the Coulombic efficiency (CE) for each cycle using the formula: CE (%) = (Discharge Capacity / Charge Capacity) * 100

-

Plot the discharge capacity and Coulombic efficiency as a function of the cycle number to evaluate the long-term cycling stability.

2.4.3. Rate Capability Test

Protocol:

-

Charge the cell at a constant C-rate (e.g., C/5).

-

Discharge the cell at varying C-rates, starting from a low rate (e.g., C/10) and progressively increasing to higher rates (e.g., C/5, C/2, 1C, 2C, 5C).

-

Record the discharge capacity at each C-rate.

-

Plot the discharge capacity as a function of the C-rate to assess the battery's performance under high power demands.

2.4.4. Electrochemical Impedance Spectroscopy (EIS)

Protocol:

-

Perform EIS at different states of charge (e.g., 100%, 50%, 0% SOC) and after a certain number of cycles (e.g., after 1, 10, 50, and 100 cycles).

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Analyze the resulting Nyquist plots to determine the evolution of the cell's internal resistance, including the SEI resistance and charge transfer resistance.

Post-mortem Analysis

After cycling, the cells should be carefully disassembled in an argon-filled glovebox for post-mortem analysis.

Protocol:

-

Discharge the cells to a safe voltage.

-

Carefully open the crimped coin cells using a disassembling tool.

-

Gently separate the components (cathode, anode, separator).

-

Rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte and dry them under vacuum.

-

Characterize the surface morphology and composition of the electrodes using:

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology of the SEI layer.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental and chemical composition of the SEI layer.

-

Thermal Stability and Safety Analysis

Protocol:

-

Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the electrolytes (with and without the additive) and the fully charged electrodes. This will help determine the onset temperature of exothermic reactions, providing insights into the thermal stability.

-

Abuse Testing (Nail Penetration, Overcharging): For pouch cells, perform nail penetration and overcharging tests in a controlled and safe environment to evaluate the safety performance of the cells with the this compound additive.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between the control group and the experimental groups with varying concentrations of this compound.

Table 1: First Cycle Charge-Discharge Characteristics (C/10, 3.0-4.3 V)

| Electrolyte | Charge Capacity (mAh/g) | Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) |

| Control (Baseline) | Placeholder Value | Placeholder Value | Placeholder Value |

| 0.5% this compound | Placeholder Value | Placeholder Value | Placeholder Value |

| 1.0% this compound | Placeholder Value | Placeholder Value | Placeholder Value |

| 2.0% this compound | Placeholder Value | Placeholder Value | Placeholder Value |

Table 2: Cycling Performance at 1C Rate after 200 Cycles

| Electrolyte | Capacity Retention (%) | Average Coulombic Efficiency (%) |

| Control (Baseline) | Placeholder Value | Placeholder Value |

| 0.5% this compound | Placeholder Value | Placeholder Value |

| 1.0% this compound | Placeholder Value | Placeholder Value |

| 2.0% this compound | Placeholder Value | Placeholder Value |

Table 3: Electrochemical Impedance Spectroscopy Data after 100 Cycles

| Electrolyte | SEI Resistance (Ω) | Charge Transfer Resistance (Ω) |

| Control (Baseline) | Placeholder Value | Placeholder Value |

| 0.5% this compound | Placeholder Value | Placeholder Value |

| 1.0% this compound | Placeholder Value | Placeholder Value |